Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
Description
Acetamide, N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- (CAS: 603947-34-8) is a synthetic triazinoindole derivative with the molecular formula C₁₉H₂₅N₅O₂S and a molar mass of 387.5 g/mol . Its structure comprises a triazinoindole core linked to a thioacetamide group substituted with a 3-ethoxypropyl chain.
Properties
Molecular Formula |
C16H19N5O2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H19N5O2S/c1-2-23-9-5-8-17-13(22)10-24-16-19-15-14(20-21-16)11-6-3-4-7-12(11)18-15/h3-4,6-7H,2,5,8-10H2,1H3,(H,17,22)(H,18,19,21) |
InChI Key |
DDSULSLYFFTFCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves multi-step organic synthesis. The process may start with the preparation of the triazinoindole core, followed by the introduction of the ethoxypropyl group and the acetamide functionality. Common reagents and conditions might include:
Starting Materials: Indole derivatives, triazine derivatives, ethoxypropyl halides.
Reagents: Base (e.g., sodium hydride), solvents (e.g., dimethylformamide), catalysts (e.g., palladium catalysts).
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), specific temperature control.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can undergo various chemical reactions, including:
Oxidation: Conversion of thioether to sulfoxide or sulfone.
Reduction: Reduction of the triazine ring or other reducible groups.
Substitution: Nucleophilic substitution reactions at the ethoxypropyl group or the indole ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparisons
Triazinoindole acetamide derivatives share a common scaffold but differ in substituents, which critically influence their physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Polarity and Solubility : The ethoxypropyl group in the target compound improves aqueous solubility compared to analogs with hydrophobic substituents like benzyl or chlorophenyl .
- Bioactivity : Chlorophenyl () and benzothiazole () substitutions correlate with anticancer and kinase inhibitory activities, respectively.
- Metabolic Stability : Fluorine () and isopropyl () groups reduce susceptibility to oxidative metabolism, enhancing half-life.
Pharmacological Activity
Antiviral Activity:
Triazinoindole derivatives like VP32947 (N-propyl-N-[2-(triazino[5,6-b]indol-3-ylthio)ethyl]-1-propylamine) inhibit bovine viral diarrhea virus (BVDV), a surrogate for hepatitis C virus (HCV), by targeting viral RNA replicase .
Anticancer Potential:
- Compound 7 (N-(4-chlorophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide) showed activity in hit identification studies against cancer-related proteins .
- Compound 25 (a cyclopenta-thiophene-triazinoindole hybrid) inhibits tyrosine kinase receptors in breast cancer (MCF7) cells .
Enzyme Inhibition:
- α-Glucosidase Inhibition: Triazinoindole-thiourea hybrids exhibit significant α-glucosidase inhibitory activity, relevant for diabetes management .
- Antihypoxic Activity : Derivatives with electron-withdrawing groups (e.g., nitro) demonstrated protective effects against hypoxia in preclinical models .
Q & A
What are the critical steps in synthesizing Acetamide, N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-?
Level: Basic
Answer:
The synthesis typically involves multi-step organic reactions:
Precursor Preparation : Reacting 3-ethoxypropylamine with a thiol-containing triazinoindole intermediate.
Coupling Reactions : Using carbodiimide-based reagents (e.g., EDC/HOBt) to form the acetamide bond under anhydrous conditions .
Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product.
Characterization : Confirm structure via -NMR (aromatic protons at δ 7.2–8.5 ppm, ethoxy group at δ 1.2–1.4 ppm) and HRMS (exact mass calculation for ) .
How can researchers optimize reaction conditions for higher yield in the synthesis of this compound?
Level: Advanced
Answer:
Optimization requires systematic parameter screening:
- Temperature : Test ranges (e.g., 0°C to 80°C) to balance reaction rate vs. side-product formation.
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) for coupling efficiency .
- Catalyst Screening : Evaluate bases (e.g., triethylamine) or metal catalysts (e.g., Cu(OAc)) for cyclization steps .
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., pH, stoichiometry) and interactions .
What analytical techniques are essential for characterizing this compound’s purity and structure?
Level: Basic
Answer:
- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., indole protons, ethoxypropyl chain) .
- Mass Spectrometry : HRMS for molecular formula validation (e.g., expected [M+H] at m/z 400.12) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
How should researchers resolve contradictory spectral data (e.g., unexpected NMR peaks)?
Level: Advanced
Answer:
Re-examine Reaction Conditions : Trace solvents (e.g., DMSO-d residues) or incomplete purification may cause artifacts .
2D NMR Techniques : Use HSQC or HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
Isotopic Labeling : Introduce -labels in the triazinoindole moiety to clarify nitrogen connectivity .
What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Level: Basic
Answer:
- Enzyme Inhibition : Screen against kinases or proteases (IC determination) due to the triazinoindole scaffold’s ATP-binding mimicry .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .
How can computational methods predict binding modes of this compound with biological targets?
Level: Advanced
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR). Focus on the triazinoindole core’s π-π stacking and sulfur’s H-bonding potential .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to optimize substituents for potency .
What strategies mitigate instability of the thioether linkage during storage?
Level: Advanced
Answer:
- Light Sensitivity : Store at -20°C in amber vials under argon to prevent oxidation .
- Lyophilization : Convert to a stable lyophilized powder with cryoprotectants (e.g., trehalose) .
- Degradation Kinetics : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
How does structural modification of the ethoxypropyl chain affect bioactivity?
Level: Advanced
Answer:
- Chain Length : Compare propyl vs. ethyl analogs; longer chains may improve membrane permeability but reduce solubility .
- Substituent Polarity : Introduce hydroxyl groups to enhance aqueous solubility (logP reduction by ~0.5 units) .
- SAR Studies : Synthesize 10–15 derivatives with systematic substituent variations and test in kinase panels .
What are key considerations for scaling up synthesis from milligram to gram scale?
Level: Advanced
Answer:
- Reactor Design : Switch from round-bottom flasks to jacketed reactors with precise temperature control .
- Catalyst Recycling : Optimize Pd/C or enzyme catalysts for reusability in coupling steps .
- Safety Protocols : Assess exothermic risks via DSC and implement quenching systems for hazardous intermediates .
How can researchers validate target engagement in cellular models?
Level: Advanced
Answer:
Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
Silencing/Overexpression : Use CRISPR/Cas9 or siRNA to correlate target gene modulation with compound efficacy .
Pull-Down Assays : Biotinylate the compound and isolate bound proteins for LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
